molecular formula C7H18N2 B1283825 [2-(Dimethylamino)ethyl](propan-2-yl)amine CAS No. 85053-37-8

[2-(Dimethylamino)ethyl](propan-2-yl)amine

Cat. No. B1283825
CAS RN: 85053-37-8
M. Wt: 130.23 g/mol
InChI Key: QXPRMANJAMOFLQ-UHFFFAOYSA-N
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Description

The compound of interest, 2-(Dimethylamino)ethylamine, is a tertiary amine that is structurally characterized by the presence of a dimethylamino group attached to an ethyl chain, which is further connected to a propan-2-yl moiety. This structure suggests potential reactivity typical of tertiary amines, such as nucleophilicity and the ability to form quaternary ammonium compounds upon alkylation.

Synthesis Analysis

The synthesis of compounds related to 2-(Dimethylamino)ethylamine often involves the use of dimethylamino-functionalized precursors. For instance, ethyl 3-dimethylamino-2-(indol-3-yl)propenoate derivatives were prepared from alkyl 3-indoleacetates and tert-butoxy-bis(dimethylamino)methane . Similarly, ethyl (Z)-2-(2,3-dihydro-1,3-dioxo-1H-isoindol-2-yl)-3-(dimethylamino)propenoate was synthesized from related acetate and bis(dimethylamino)-tert-butoxymethane . These methods demonstrate the versatility of dimethylamino groups in the synthesis of complex heterocyclic structures.

Molecular Structure Analysis

The molecular structure of compounds containing the dimethylamino group can be quite flexible, as seen in the conformational analyses of 2-amino-N-[2-(dimethylphenoxy)ethyl]propan-1-ol derivatives. X-ray diffraction analysis revealed various crystal structures and conformations, indicating that the spatial arrangement around the dimethylamino group can significantly influence the overall molecular conformation .

Chemical Reactions Analysis

The reactivity of dimethylamino-containing compounds is highlighted by their ability to undergo various chemical transformations. For example, the reaction of dimethyl 2-methyl- and dimethyl 2-phenyl-4-oxo-4H-chromen-3-yl-phosphonate with amines resulted in the formation of cyclic phosphonic analogues of chromone when primary amines were used as nucleophiles . Additionally, the selective quaternization of 2-(dimethylamino)ethyl methacrylate residues in tertiary amine methacrylate diblock copolymers was achieved using mild conditions, leading to cationic diblock copolymers with interesting solubility properties .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-(Dimethylamino)ethylamine and related compounds are influenced by the presence of the dimethylamino group. This group imparts basicity, nucleophilicity, and the potential for interaction with various nucleophiles and electrophiles. The solubility and reactivity of these compounds can be modulated by their chemical environment and the presence of other functional groups, as seen in the synthesis of amino epoxyesters and amino ester peroxides from ethyl 2-(2,2-dimethylethylperoxymethyl)propenoate upon treatment with amines .

Scientific Research Applications

Synthesis and Transformations

"2-(Dimethylamino)ethylamine" and its derivatives have been involved in various chemical synthesis and transformation processes. For instance, Ethyl (Z)-2-(2,3-dihydro-1,3-dioxo-1H-isoindol-2-yl)-3-(dimethylamino)propenoate, a derivative, was synthesized and treated with different amines and hydrazines to yield amino-substituted products, indicating its potential in the synthesis of complex organic molecules (Bevk et al., 2001). Similarly, reactions of the compound with various nucleophiles furnished fused pyrimidinones, quinolizinones, and pyranones, showcasing its versatility in chemical transformations.

Polymer Science

In the realm of polymer science, the molecule and its variants have been instrumental. For example, 2-(dimethylamino)ethyl methacrylate (DMA) was block copolymerized with other tertiary amine methacrylate comonomers, leading to the synthesis of novel betaine diblock copolymers. These copolymers showed intriguing behaviors in aqueous solutions, such as reversible micellization triggered by pH, temperature, or electrolyte concentration adjustments (Bütün, 2003). This indicates the molecule's utility in creating smart materials with potential applications in drug delivery systems or sensor technology.

Catalysis and Material Science

Moreover, the molecule has found applications in catalysis and material science. The synthesis and structure of strontium complexes of unsymmetrically functionalized β-diketiminate ligands, including a variant of this molecule, were explored for potential use as strontium precursors (George et al., 2012). The study delved into the ligand's complexation behavior with strontium metal, leading to insights relevant for material synthesis and catalysis.

Chemical Libraries and Drug Design

The molecule has also been utilized in the generation of diverse chemical libraries, crucial for drug discovery and design. For example, 3-dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride, a compound derived from it, was used to generate a structurally diverse library of compounds through alkylation and ring closure reactions (Roman, 2013). This demonstrates its role in the synthesis of novel compounds that can be screened for various biological activities.

properties

IUPAC Name

N',N'-dimethyl-N-propan-2-ylethane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H18N2/c1-7(2)8-5-6-9(3)4/h7-8H,5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXPRMANJAMOFLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCCN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10588162
Record name N~1~,N~1~-Dimethyl-N~2~-(propan-2-yl)ethane-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10588162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

85053-37-8
Record name N~1~,N~1~-Dimethyl-N~2~-(propan-2-yl)ethane-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10588162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [2-(dimethylamino)ethyl](propan-2-yl)amine
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Synthesis routes and methods

Procedure details

Into a 50 mL-volume flask equipped with a stirrer, a thermometer and a dropping funnel were placed 6.0 g (0.10 mol) of isopropylamine and 5 ml of water. And then, while maintaining the solution temperature within a range of from 30° C. to 50° C., 10 ml of aqueous solution of 5.0 g (35 mmol) of 2-(dimethylamino)ethyl chloride hydrochloride was slowly dropped into the flask, and the mixture was stirred for 2 hours. Subsequently, 10 ml of aqueous solution of 2.8 g (70 mmol) of sodium hydroxide was slowly dropped into the flask in an ice bath, and the mixture was reacted for 10 minutes. After the completion of the reaction, the reaction solution was subjected to extraction with 25 ml of hexane twice, and the hexane layer was concentrated under reduced pressure. The resultant concentrate was distilled under reduced pressure (65° C., 4.0 kPa), to provide 1.4 g of 1-isopropylamino-2-dimethylaminoethane. (Isolation yield: 31%)
Quantity
6 g
Type
reactant
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
10 mL
Type
reactant
Reaction Step Two
Quantity
5 g
Type
reactant
Reaction Step Two
[Compound]
Name
aqueous solution
Quantity
10 mL
Type
reactant
Reaction Step Three
Quantity
2.8 g
Type
reactant
Reaction Step Three
Name
Quantity
5 mL
Type
solvent
Reaction Step Four

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